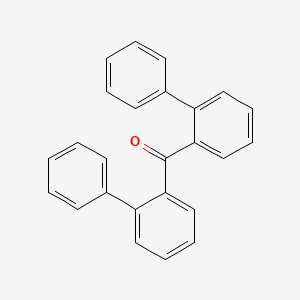

Methanone, bis((1,1'-biphenyl)yl)-

Description

BenchChem offers high-quality Methanone, bis((1,1'-biphenyl)yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, bis((1,1'-biphenyl)yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

72776-75-1 |

|---|---|

Molecular Formula |

C25H18O |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

bis(2-phenylphenyl)methanone |

InChI |

InChI=1S/C25H18O/c26-25(23-17-9-7-15-21(23)19-11-3-1-4-12-19)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |

InChI Key |

JQMZFDMFXIPUSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C3=CC=CC=C3C4=CC=CC=C4 |

Origin of Product |

United States |

Structural Framework and Chemical Significance

Methanone (B1245722), bis((1,1'-biphenyl)yl)- possesses the chemical formula C₂₅H₁₈O. The core of this molecule is the ketone functional group, where a carbon atom is double-bonded to an oxygen atom. This carbonyl group is symmetrically flanked by two biphenyl (B1667301) moieties. Each biphenyl unit consists of two phenyl rings linked by a single carbon-carbon bond.

Crystallographic studies of closely related compounds, such as (Biphenyl-4-yl)(phenyl)methanone, reveal significant dihedral angles between the aromatic rings, which is a common feature in diaryl ketones. iucr.orgresearchgate.netnih.gov For instance, in (Biphenyl-4-yl)(phenyl)methanone, the dihedral angle between the two phenyl rings of the biphenyl group is approximately 8.0°, while the angle between the two rings attached to the carbonyl carbon is about 51.7°. iucr.orgresearchgate.netnih.gov It is reasonable to infer a similarly twisted, non-planar geometry for Methanone, bis((1,1'-biphenyl)yl)-, which will have a profound impact on its packing in the solid state and its interactions with other molecules.

Table 1: Computed Properties of Methanone, bis((1,1'-biphenyl)yl)-

| Property | Value |

| Molecular Formula | C₂₅H₁₈O |

| Molecular Weight | 334.4 g/mol |

| XLogP3 | 6.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

| Exact Mass | 334.135765193 Da |

| Monoisotopic Mass | 334.135765193 Da |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 26 |

| Formal Charge | 0 |

| Complexity | 403 |

This data is computationally derived and provided for informational purposes.

Current Research Directions and Fundamental Inquiries

While specific research on Methanone (B1245722), bis((1,1'-biphenyl)yl)- is not extensively documented in publicly available literature, current research on related diaryl ketones and biphenyl-containing molecules points towards several areas of fundamental inquiry where this compound could be of interest.

One major area is in the field of materials science, particularly for the development of organic electronic materials. The extended π-conjugated system of Methanone, bis((1,1'-biphenyl)yl)- suggests potential for charge transport properties. Biphenyl (B1667301) derivatives are known to be used in the production of polymers for organic light-emitting diodes (OLEDs) and as intermediates for liquid crystals. rsc.org The presence of the ketone group can influence the electronic properties and morphology of such materials.

Another avenue of research is in photochemistry and photophysics. The specific substitution pattern of the biphenyl groups on the methanone core would be expected to modulate the energy levels of the excited states and their decay pathways compared to simpler diaryl ketones. Research into the photophysical properties of such molecules could reveal novel luminescent or photosensitizing behaviors.

Furthermore, the reactivity of the carbonyl group in Methanone, bis((1,1'-biphenyl)yl)- could be a subject of investigation. The steric bulk of the biphenyl groups might lead to unusual reactivity or selectivity in reactions such as reductions, oxidations, or additions to the carbonyl carbon.

A recent development in the synthesis of related structures is the use of carbonylative coupling reactions. For instance, the synthesis of Biphenyl-4,4'-diyl bis(phenyl-methanone) has been achieved through the palladium-catalyzed carbonylative coupling of 4,4'-diiodobiphenyl (B1208875) with phenylboronic acid, using carbon monoxide as the carbonyl source. asianpubs.orgasianpubs.org This modern synthetic methodology offers an alternative to the classical Friedel-Crafts reaction and could potentially be adapted for the synthesis of Methanone, bis((1,1'-biphenyl)yl)-.

Interdisciplinary Relevance in Contemporary Chemical Sciences

Direct Synthesis Approaches to Bis-Diaryl Ketones

Direct methods focus on the formation of the central carbonyl group by coupling biphenyl precursors. These strategies are often efficient, forming the core structure in a single key step.

The Friedel-Crafts acylation is a classical and fundamental method for attaching acyl groups to aromatic rings. berkeley.edu In the context of synthesizing bis((1,1'-biphenyl)yl)methanone, this reaction typically involves the electrophilic substitution of biphenyl with a suitable acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). berkeley.edunih.gov

The reaction mechanism initiates with the activation of the acylating agent (e.g., an acyl chloride or anhydride) by the Lewis acid to form a highly electrophilic acylium ion. nih.govrsc.org This electrophile then attacks the electron-rich biphenyl ring, leading to the formation of a ketone. For the synthesis of a symmetrical ketone like bis(4-biphenylyl)methanone, a reagent such as phosgene (B1210022) or its equivalent can be used to react with two equivalents of biphenyl. Alternatively, reacting biphenyl with an acyl chloride like benzoyl chloride can produce (biphenyl-4-yl)(phenyl)methanone. researchgate.net A facile synthesis of 4,4'-biphenyl ketone has been accomplished using biphenyl and oxalyl chloride with an AlCl₃ catalyst. rsc.org

The regioselectivity of the Friedel-Crafts acylation on biphenyl is directed by the existing phenyl group, which is an ortho, para-director. Due to steric hindrance at the ortho positions, the acylation predominantly occurs at the para-position (C4 and C4').

Table 1: Examples of Friedel-Crafts Acylation for Biphenyl Ketone Synthesis

| Biphenyl Precursor | Acylating Agent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Biphenyl | Benzoyl chloride | Anhydrous AlCl₃ | (Biphenyl-4-yl)(phenyl)methanone | researchgate.net |

| Biphenyl | Oxalyl chloride | AlCl₃ | 4,4'-Biphenyl ketone | rsc.org |

| Biphenyl | Acetyl chloride | Activated Fe₂O₃ | 1-([1,1'-biphenyl]-4-yl)ethan-1-one | nih.govrsc.org |

Carbonylative coupling reactions represent a powerful and direct route for synthesizing aryl ketones by incorporating a molecule of carbon monoxide (CO). asianpubs.org These methods, often catalyzed by transition metals like palladium, can form two new carbon-carbon bonds in a single operation. asianpubs.org

A notable example is the carbonylative Suzuki coupling for the synthesis of biphenyl-4,4'-diyl bis(phenyl-methanone). asianpubs.orgasianpubs.org This reaction involves the coupling of 4,4'-diiodobiphenyl (B1208875) with phenylboronic acid under a carbon monoxide atmosphere. A palladium complex with an N-heterocyclic carbene (NHC) ligand, such as bis-(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)diiodo palladium, serves as the catalyst. asianpubs.org The reaction proceeds via the insertion of CO into the palladium(II)-aryl bond, followed by cross-coupling and reductive elimination to yield the diaryl ketone. asianpubs.org This methodology is highly efficient for creating both symmetrical and unsymmetrical diaryl ketones. nih.govnih.gov

Table 2: Carbonylative Suzuki Coupling for Bis-Biphenyl Ketone Synthesis

| Aryl Halide | Boronic Acid | Catalyst System | CO Pressure | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,4'-Diiodobiphenyl | Phenylboronic acid | Pd(NHC) complex / Cs₂CO₃ | 1 atm | Biphenyl-4,4'-diyl bis(phenyl-methanone) | 42.6% | asianpubs.org |

Construction of Bis-Biphenyl Moieties in Complex Structures

An alternative synthetic paradigm involves first constructing the core bis-biphenyl framework and then introducing the central ketone functionality. This approach is particularly useful for creating complex or highly substituted derivatives where direct ketone formation might be challenging.

Modern organometallic cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, especially for constructing biaryl systems. nih.govyoutube.com

Suzuki-Miyaura Coupling: This is one of the most widely used methods, involving the reaction of an aryl halide or triflate with an arylboronic acid or ester, catalyzed by a palladium complex. nih.govorgsyn.org It is celebrated for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov To construct a bis-biphenyl system, a dihalo-arene could be coupled with a biphenylboronic acid, or a dihalo-biphenyl could be coupled with a phenylboronic acid. The choice of ligands, such as bulky phosphines (e.g., SPhos, XPhos), is critical for achieving high yields and preventing side reactions like homocoupling, especially with electron-poor substrates. acs.org

Negishi Coupling: This reaction pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. rsc.org It offers a regio- and chemoselective route to unsymmetrical biaryls. rsc.org For instance, a biphenyl zinc halide could be coupled with another aryl halide to build the larger framework.

Sonogashira Coupling: This method couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. youtube.comnih.govmdpi.com While it primarily forms C(sp²)-C(sp) bonds, it can be a strategic step in a multi-step synthesis. For example, a bis-alkynyl biphenyl could be synthesized and subsequently hydrated or oxidized to form the diketone bridge, although this is a less direct approach for the methanone target.

Before the advent of modern cross-coupling methods, classical reactions were employed to synthesize biphenyls. These methods often require harsher conditions but remain relevant.

Ullmann Reaction: This reaction involves the copper-promoted coupling of two aryl halide molecules, typically at high temperatures. nih.gov It is a classic method for synthesizing symmetrical biaryls.

Wurtz-Fittig Reaction: An extension of the Wurtz reaction, this involves the reaction of an aryl halide and an alkyl halide with sodium metal to form a substituted aromatic compound. nih.gov

Bennett-Turner Reaction: This method uses a copper(II) chloride-promoted homocoupling of Grignard reagents to form symmetrical biaryls. nih.gov

These homocoupling reactions are particularly suited for creating the initial biphenyl units from simpler aryl halides, which can then be functionalized further. nih.gov

Multi-Step Synthetic Sequences and Chemo/Regioselective Control

The synthesis of a specific isomer of bis((1,1'-biphenyl)yl)methanone, such as the 4,4'-isomer, necessitates precise control over reaction conditions to ensure high chemo- and regioselectivity.

A multi-step sequence often provides the best control. For example, a common strategy would be:

Synthesis of a Dihalobiphenyl: Start with biphenyl and perform a dihalogenation (e.g., di-iodination or di-bromination). The directing effects of the first phenyl group will favor para-substitution, leading to 4,4'-dihalobiphenyl.

Controlled Coupling: This dihalobiphenyl can then be used in a controlled coupling reaction. For instance, a carbonylative Suzuki coupling with two equivalents of phenylboronic acid directly yields biphenyl-4,4'-diyl bis(phenyl-methanone). asianpubs.org

Site-selective reactions are crucial when dealing with substrates that have multiple reactive positions. The selectivity in palladium-catalyzed couplings can often be controlled by the electronic properties and steric hindrance of the reaction sites. nih.gov For example, in a molecule with two different halide leaving groups (e.g., I and Cl), the oxidative addition of palladium will preferentially occur at the more reactive C-I bond. rsc.org This allows for sequential, controlled additions to build complex molecular architectures.

Considerations for Scalable and Sustainable Synthesis

The development of scalable and sustainable synthetic routes is a critical aspect of modern chemistry, aiming to reduce environmental impact and improve economic viability. For the synthesis of Methanone, bis((1,1'-biphenyl)yl)-, several factors related to the primary synthetic methods are taken into consideration.

Catalyst Efficiency and Recycling

The efficiency of palladium catalysts in carbonylative Suzuki-Miyaura couplings is a significant factor. High turnover numbers (TONs) and turnover frequencies (TOFs) are desirable as they indicate a more productive catalyst, allowing for lower catalyst loadings and reduced cost. Research has shown that palladacycle catalysts can achieve exceptionally high TONs (in the range of 10⁶ to 10⁷) and TOFs (10⁵ to 10⁶ h⁻¹) for carbonylative Suzuki-Miyaura couplings. acs.orgnih.govorganic-chemistry.org

The recyclability of the palladium catalyst is another cornerstone of sustainable synthesis. Homogeneous catalysts, while often highly active, can be difficult to separate from the reaction mixture. To address this, methods for recycling homogeneous palladium catalysts, including those with NHC ligands, have been developed. nih.govnih.gov A more robust solution is the use of heterogeneous catalysts, where the palladium is supported on a solid matrix. These can be easily recovered by filtration and reused in subsequent reaction cycles. rsc.orgnih.govnih.govacsgcipr.org For instance, palladium nanoparticles supported on materials like alumina (B75360) or graphene oxide have demonstrated good activity and recyclability in Suzuki-Miyaura reactions. rsc.orgnih.govresearchgate.net

Catalyst Performance in Suzuki-Miyaura and Related Couplings

| Catalyst Type | Key Features | Reported Performance | Reference |

|---|---|---|---|

| Palladacycles | High stability, air and moisture tolerant. | TONs up to 10⁷, TOFs up to 10⁶ h⁻¹ in carbonylative Suzuki coupling. | acs.orgnih.govorganic-chemistry.org |

| Supported Pd-NHC Complexes | Heterogeneous, allows for easy recovery and recycling. | Recyclable up to four times with yields over 80% in Sonogashira coupling. | cam.ac.ukresearchgate.net |

| Pd Nanoparticles on γ-Al₂O₃ | Heterogeneous, reusable catalyst. | Maintained high activity after eight cycles in Suzuki-Miyaura coupling of esters. | rsc.orgnih.gov |

Alternative and Greener Catalysts

While palladium is a highly effective catalyst, its high cost and toxicity are drawbacks. Research into alternative, more earth-abundant, and less toxic metal catalysts is ongoing. Iron-catalyzed cross-coupling reactions, for example, present a more sustainable alternative. Efficient synthesis of diaryl ketones has been reported using iron-catalyzed arylation of aroyl cyanides. nih.gov The development of iron-based catalysts for carbonylative couplings could significantly improve the green credentials of the synthesis of Methanone, bis((1,1'-biphenyl)yl)-. rsc.org

Solvent and Energy Considerations

The choice of solvent plays a crucial role in the sustainability of a chemical process. Traditional Suzuki-Miyaura reactions often employ organic solvents that can be hazardous. The use of greener solvents, such as water or anisole, has been successfully demonstrated for carbonylative Suzuki-Miyaura couplings. rsc.orgaidic.it Performing the reaction in aqueous media can significantly reduce the environmental impact. nih.gov

Energy consumption is another important factor. Microwave-assisted synthesis has emerged as an energy-efficient technique that can dramatically reduce reaction times and, in some cases, improve yields in Suzuki-Miyaura cross-coupling reactions. rsc.orgmdpi.com

Furthermore, the use of gaseous and toxic carbon monoxide can be circumvented by employing CO-releasing molecules (CORMs). For instance, iron(0) pentacarbonyl [Fe(CO)₅] can serve as a source of CO in situ, avoiding the need to handle CO gas at high pressures and simplifying the experimental setup. rsc.org

Atom Economy

Atom economy is a key principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The carbonylative Suzuki-Miyaura coupling for the synthesis of Methanone, bis((1,1'-biphenyl)yl)-, from 4,4'-diiodobiphenyl, phenylboronic acid, and carbon monoxide, generally has a high theoretical atom economy, as most atoms from the reactants are incorporated into the desired product and a co-product.

In contrast, the classical Friedel-Crafts acylation often suffers from lower atom economy due to the use of stoichiometric amounts of a Lewis acid catalyst (like AlCl₃) which is consumed during the reaction and generates significant waste during workup. berkeley.edunih.gov

Comparison of Synthetic Routes

| Synthetic Route | Advantages | Disadvantages | Sustainability Considerations |

|---|---|---|---|

| Carbonylative Suzuki-Miyaura Coupling | High selectivity, direct formation of the diaryl ketone. | Requires a palladium catalyst, use of CO gas can be hazardous. | Potential for catalyst recycling, use of greener solvents and CO sources. High atom economy. |

| Friedel-Crafts Acylation | Uses readily available starting materials. | Often poor regioselectivity, requires stoichiometric amounts of Lewis acid, generates significant waste. | Low atom economy, harsh reaction conditions. |

Reactivity of the Central Methanone Moiety

The carbonyl group is the most reactive site in the molecule for nucleophilic attack and redox reactions. Its reactivity is analogous to other diaryl ketones, such as benzophenone (B1666685), though influenced by the bulky biphenyl substituents.

The electrophilic carbon atom of the carbonyl group is susceptible to attack by various nucleophiles. youtube.com These reactions typically involve the formation of a tetrahedral intermediate which is then protonated to yield an alcohol or undergoes further transformation.

Common nucleophilic addition reactions include:

Grignard Reactions: Addition of organomagnesium halides (Grignard reagents) leads to the formation of tertiary alcohols.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds add to the carbonyl to form tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a new carbon-carbon double bond, forming a substituted alkene.

Condensation Reactions: The ketone can react with primary amines and their derivatives to form imines (Schiff bases), oximes (with hydroxylamine), and hydrazones (with hydrazine). These reactions are often catalyzed by acid. youtube.com

A representative reaction is the addition of a nucleophile to the carbonyl carbon, breaking the pi bond and forming a new single bond. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type | General Conditions |

|---|---|---|

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Anhydrous ether or THF |

| Organolithium (R-Li) | Tertiary Alcohol | Anhydrous ether or THF |

| Wittig Reagent (Ph₃P=CR₂) | Alkene | Aprotic solvent (e.g., THF, DMSO) |

The carbonyl group can be selectively reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reagents and conditions employed.

Reduction to Alcohol: Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) readily reduce the ketone to the corresponding secondary alcohol, bis((1,1'-biphenyl)yl)methanol. youtube.com These reactions involve the transfer of a hydride ion (H⁻) to the carbonyl carbon. youtube.com The reaction with NaBH₄ is typically performed in an alcoholic solvent, while the more reactive LiAlH₄ requires an anhydrous aprotic solvent like diethyl ether or THF. chemguide.co.uk

Reduction to Methylene (Deoxygenation): Complete reduction of the carbonyl group to a methylene (CH₂) group can be achieved under harsher conditions:

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate, which is then heated with a strong base (like KOH or potassium tert-butoxide) in a high-boiling solvent such as ethylene (B1197577) glycol. masterorganicchemistry.com The driving force is the evolution of nitrogen gas. masterorganicchemistry.com

Clemmensen Reduction: This reaction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is particularly effective for aromatic ketones. masterorganicchemistry.com

Catalytic Hydrogenation: Under certain conditions, especially with benzylic ketones, catalytic hydrogenation can reduce the carbonyl group all the way to a methylene group. masterorganicchemistry.com A method using a Nickel-Aluminum alloy in an alkaline aqueous solution has also been reported for the reduction of benzophenone-type compounds to their corresponding diphenylmethanes. google.com

Oxidation: While the ketone itself is relatively resistant to oxidation, strong oxidizing agents can cleave the molecule. A characteristic oxidation for ketones is the Baeyer-Villiger oxidation, which involves treatment with a peroxy acid (e.g., m-CPBA) to insert an oxygen atom adjacent to the carbonyl group, forming an ester. For diaryl ketones, this reaction proceeds to give a phenyl ester. The spontaneous oxidation of related bis(heteroaryl)methanes to ketones has been studied, indicating that under certain conditions, such as in the presence of a base and an oxidizing species, oxidation can occur. researchgate.net

Table 2: Summary of Reduction and Oxidation Reactions

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Bis((1,1'-biphenyl)yl)methanol |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Bis((1,1'-biphenyl)yl)methane |

| Clemmensen Reduction | Zn(Hg), HCl | Bis((1,1'-biphenyl)yl)methane |

Reactivity of the Peripheral Biphenyl Units

The two biphenyl moieties provide sites for electrophilic aromatic substitution and directed metalation, allowing for further functionalization of the molecule.

The aromatic rings of the biphenyl units can undergo electrophilic aromatic substitution (SₑAr) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity are influenced by the existing substituents. wikipedia.org

Directing Effects: The central ketone group is a deactivating, meta-directing group for the phenyl ring to which it is directly attached. This means electrophiles will preferentially add to the positions meta to the carbonyl.

Biphenyl System Reactivity: The biphenyl system itself is generally more reactive than benzene. The first phenyl ring acts as an activating group for the second (terminal) phenyl ring, directing incoming electrophiles to the ortho and para positions of that outer ring. youtube.com

Therefore, in an SₑAr reaction on bis((1,1'-biphenyl)yl)methanone, substitution is most likely to occur at the para position of the terminal phenyl rings (the 4'- and 4''-positions), as these are the most activated and sterically accessible sites. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield 4'-nitro- and 4',4''-dinitro derivatives. youtube.com Friedel-Crafts acylation of biphenyl itself is known to produce 4- and 4,4'-substituted products. rsc.org

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position. wikipedia.orgacs.org

The carbonyl group of a ketone can function as a DMG, coordinating to the lithium of the base and directing deprotonation to the adjacent ortho positions (C2 and C6) of the inner phenyl rings. unblog.fruwindsor.carsc.org The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a wide range of functional groups with high regioselectivity. wikipedia.orgacs.org This provides a strategic route to synthesize 2-substituted and 2,2'-disubstituted derivatives of bis((1,1'-biphenyl)yl)methanone.

Photochemical and Thermal Reactivity Profiles

Diaryl ketones are well-known for their rich photochemical behavior. Upon absorption of UV light, bis((1,1'-biphenyl)yl)methanone is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state is often the key reactive species in photochemical reactions. Ketones with a biphenyl-methanone structure can absorb UV light, making them potentially suitable as photoinitiators for processes like polymer crosslinking.

The thermal stability of the compound is expected to be high due to the robustness of the aromatic ketone structure. Thermal decomposition would likely require very high temperatures and could proceed through radical mechanisms, leading to fragmentation of the molecule.

Photoinduced Cleavage and Rearrangement Processes

Detailed experimental studies specifically outlining the photoinduced cleavage and rearrangement processes of isolated Methanone, bis((1,1'-biphenyl)yl)- are not extensively documented in publicly available literature. However, the photochemical behavior of its parent compound, benzophenone, and its derivatives is well-established and serves as a primary model for predicting its reactivity.

Benzophenone and its derivatives are renowned for their photochemical reactivity, which is widely utilized in various applications, including as photosensitizers and in the photocrosslinking of polymers. researchgate.netnih.govcolumbia.edu Upon absorption of ultraviolet (UV) radiation, benzophenone derivatives are excited from the ground state (S₀) to a singlet excited state (S₁). Subsequently, they undergo highly efficient intersystem crossing to the triplet excited state (T₁), with a quantum yield approaching 100% for benzophenone itself. researchgate.net

The resulting triplet state is a diradical species that can participate in several photochemical reactions, the most common of which is hydrogen abstraction from a suitable hydrogen donor. This process generates a ketyl radical. researchgate.net This reactivity is the basis for the use of benzophenone-containing polymers in photocrosslinking applications, where the polymer backbone or adjacent polymer chains act as hydrogen donors, leading to the formation of covalent bonds and a crosslinked network. columbia.edunih.gov

While specific cleavage or rearrangement products of Methanone, bis((1,1'-biphenyl)yl)- upon photolysis are not detailed, it is plausible that in the presence of a hydrogen donor, it would form the corresponding diphenyl(4-(phenyl)phenyl)methanol radical. The subsequent reactions would depend on the specific reaction conditions and the nature of the radical species involved.

The introduction of substituents on the phenyl rings of benzophenone can influence the rate and efficiency of these photochemical processes. Electron-withdrawing groups can stabilize the triplet radical and facilitate crosslinking, whereas electron-donating groups may have the opposite effect. nih.gov The polarity of the solvent or polymer matrix also plays a crucial role in the reactivity of the benzophenone moiety. nih.govbohrium.com

Table 1: Photochemical Applications of Benzophenone Derivatives

| Application | Description | Relevant Findings |

|---|---|---|

| Photocrosslinking | Benzophenone-containing polymers can be crosslinked upon UV irradiation to enhance mechanical and chemical stability. nih.govnih.gov | The kinetics of photocrosslinking are influenced by polymer polarity and thermal properties. nih.gov |

| Photosensitization | Benzophenone derivatives can transfer their triplet energy to other molecules, initiating photochemical reactions. researchgate.netresearchgate.net | Used in various photochemical syntheses and cycloaddition reactions. researchgate.net |

This table is generated based on the general reactivity of benzophenone derivatives due to a lack of specific data for Methanone, bis((1,1'-biphenyl)yl)-.

Thermal Decomposition Pathways and Stability Studies

These polymers are known for their exceptional thermal resistance, with decomposition temperatures often exceeding 400-500°C. researchgate.netmdpi.comnih.govresearchgate.net The thermal stability of these materials is attributed to the strength of the aromatic C-C and C-O bonds within the polymer chain. The incorporation of rigid structural units like biphenyl groups generally enhances the thermal stability and raises the glass transition temperature (Tg) of the resulting polymers. reading.ac.uk

Thermogravimetric analysis (TGA) of PAEKs containing biphenyl ketone units typically shows an initial weight loss at very high temperatures, corresponding to the cleavage of the weakest bonds in the structure, followed by charring at even higher temperatures. The decomposition products in the pyrolysis of such aromatic ketones would likely involve the fragmentation of the aromatic rings and the release of smaller molecules like carbon monoxide, carbon dioxide, and various hydrocarbons.

The thermal stability of polymers containing benzophenone moieties is also a critical factor in their application as photocrosslinkers, as the polymers must withstand the temperatures used in processing without degrading. nih.gov For instance, the glass transition temperature of polymers can affect the reactivity of the incorporated benzophenone units. nih.gov

Table 2: Thermal Properties of High-Performance Polymers Containing Biphenyl and Ketone Moieties

| Polymer Type | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (T_d5%) (°C) |

|---|---|---|

| Poly(arylene ether ketone)s with pendant biphenyl groups | 180 - 200 | 424 - 512 |

| Poly(ether ketone ketone)s with pendant biphenyl groups | 180 - 200 | 424 - 512 |

| Poly(aryl ether ketone)s with isoindolinone groups | 192 - 216 | 406 - 434 |

| Fluorinated Poly(arylene ether ketone)s | Varies with fluorine content | > 520 |

This table presents data for various polymers containing structural motifs similar to Methanone, bis((1,1'-biphenyl)yl)- to infer its potential thermal stability. Data is sourced from multiple studies on high-performance polymers. researchgate.netmdpi.comnih.gov

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are crucial for understanding the sequence of events in a reaction mechanism and for identifying the rate-limiting step. For the photoreduction of aromatic ketones, techniques like flash photolysis and time-resolved spectroscopy are employed to monitor the formation and decay of transient species such as the excited triplet state of the ketone and the ketyl radical.

Isotopic Labeling Experiments for Mechanistic Probes

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction mechanism. In the context of bis((1,1'-biphenyl)yl)methanone transformations, deuterium (B1214612) labeling is particularly informative. For example, if the photoreduction is carried out using a deuterated hydrogen donor (e.g., isopropanol-d8), the location of the deuterium atom in the final product can reveal the site of the initial hydrogen abstraction.

If the reaction proceeds via hydrogen abstraction by the carbonyl oxygen, the resulting alcohol product, bis((1,1'-biphenyl)yl)methanol, will have a deuterium atom attached to the oxygen. Conversely, if the hydrogen atom were to add to one of the aromatic rings, which is less likely in this type of reaction, the deuterium would be found on the biphenyl moiety. The magnitude of the kinetic isotope effect (KIE), which is the ratio of the reaction rate with the normal isotope to the rate with the heavier isotope (kH/kD), can also provide insight into the rate-limiting step. A significant primary KIE is often indicative of the cleavage of a C-H (or O-H, N-H) bond in the rate-determining step.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. DFT calculations can be used to model the structures and energies of reactants, intermediates, transition states, and products involved in the transformations of bis((1,1'-biphenyl)yl)methanone.

By mapping the potential energy surface of the reaction, computational methods can help to:

Confirm the identity of experimentally observed intermediates.

Predict the structures of transient species that are difficult to detect experimentally.

Calculate the activation energies for different possible pathways, thereby helping to distinguish between radical, ionic, and concerted mechanisms.

Simulate spectroscopic properties (e.g., ESR, UV-Vis) of intermediates to aid in their experimental identification.

For instance, DFT calculations can determine the spin density distribution in the ketyl radical of bis((1,1'-biphenyl)yl)methanone, providing a theoretical basis for interpreting ESR spectra. Furthermore, calculated energy barriers for hydrogen abstraction versus electron transfer can help to predict which mechanism will be favored under specific conditions.

Advanced Spectroscopic Characterization Techniques for Bis 1,1 Biphenyl Yl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of organic molecules. For a compound like Methanone (B1245722), bis((1,1'-biphenyl)yl)-, which possesses multiple aromatic rings leading to a crowded and complex spectral environment, advanced NMR methodologies are essential for a complete and unambiguous structural assignment.

Multi-Dimensional NMR (e.g., COSY, HMQC, HMBC) for Complete Structural Assignment

While one-dimensional ¹H and ¹³C NMR provide initial data, the significant overlap of signals, particularly in the aromatic region, makes definitive assignments challenging. Two-dimensional (2D) NMR experiments are necessary to resolve these ambiguities. youtube.comlibretexts.org

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is vital for establishing the proton-proton coupling networks within the individual phenyl rings of the biphenyl (B1667301) units. sdsu.edu This allows for tracing the connections between adjacent protons, aiding in the differentiation of the ortho, meta, and para protons on each ring.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. sdsu.eduuvic.ca They are instrumental in assigning the specific carbon signal that corresponds to each proton, which is particularly useful in the complex aromatic region of Methanone, bis((1,1'-biphenyl)yl)-'s spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.eduuvic.ca This is crucial for connecting the separate spin systems identified by COSY. For instance, HMBC correlations can link the protons on the inner phenyl ring to the carbonyl carbon and to the carbons of the terminal phenyl ring across the biphenyl linkage.

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| C=O | - | ~190-200 | Protons on C-2, C-6 |

| C-1 | - | ~135-140 | Protons on C-2, C-6, C-2', C-6' |

| C-2, C-6 | ~7.7-8.0 | ~130-135 | Protons on C-6/H-2, C=O, C-4 |

| C-3, C-5 | ~7.5-7.7 | ~128-130 | Protons on C-2/H-6, C-4' |

| C-4 | - | ~140-145 | Protons on C-3, C-5, C-3', C-5' |

| C-1' | - | ~138-142 | Protons on C-2', C-6', C-3, C-5 |

| C-2', C-6' | ~7.4-7.6 | ~127-129 | Protons on C-3', C-5', C-4, C-1' |

| C-3', C-5' | ~7.3-7.5 | ~128-130 | Protons on C-2'/H-6', C-4' |

| C-4' | ~7.2-7.4 | ~127-129 | Protons on C-3', H-5' |

| Note: The chemical shifts are approximate and can vary based on solvent and other experimental conditions. The assignments for the primed and unprimed rings are interchangeable without further specific data. |

Solid-State NMR for Crystalline Forms and Molecular Packing

While solution-state NMR averages the signals of rapidly interconverting conformations, solid-state NMR (ssNMR) provides a unique view of the molecule's structure and packing in its crystalline state. nih.govacs.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra from solid samples. nih.gov In the solid state, different signals may appear for molecules that are not crystallographically equivalent. The chemical shifts in ssNMR are also highly sensitive to the local electronic environment, which is affected by intermolecular forces like π-π stacking. This can offer valuable information on how the biphenyl groups of neighboring molecules are arranged in the crystal lattice.

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

The biphenyl units in Methanone, bis((1,1'-biphenyl)yl)- are not static; rotation can occur around the C-C single bonds connecting the phenyl rings and the bonds linking the biphenyl groups to the central carbonyl carbon. This dynamic behavior can be investigated using dynamic NMR (DNMR) spectroscopy. researchgate.netnih.govnih.gov By recording NMR spectra at different temperatures, changes in the signals can be observed. At higher temperatures, rapid rotation leads to averaged signals. As the temperature is lowered, this rotation slows, and if the energy barrier is high enough, separate signals for the different conformations may be resolved. researchgate.net The temperature at which these signals merge (coalesce) can be used to calculate the energy barrier for the rotation. nih.govresearchgate.net

Mass Spectrometry

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight, elemental composition, and structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula of Methanone, bis((1,1'-biphenyl)yl)-. mdpi.com Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers can measure the mass of the molecular ion with high precision. For the molecular formula C₂₅H₁₈O, the theoretical exact mass is 334.1358 Da. nih.gov An experimentally measured mass that closely matches this theoretical value provides strong evidence for the correct elemental composition.

| Formula | Ion | Calculated m/z |

| C₂₅H₁₈O | [M]⁺ | 334.1358 |

| C₂₅H₁₈O | [M+H]⁺ | 335.1436 |

| C₂₅H₁₈O | [M+Na]⁺ | 357.1255 |

| Note: The observed m/z values in an actual experiment should be very close to these calculated values. |

Fragmentation Pattern Analysis for Elucidating Connectivity

Mass spectrometry can also reveal structural information by analyzing how the molecule breaks apart upon ionization. nist.govoregonstate.edu The mass spectrum of Methanone, bis((1,1'-biphenyl)yl)- would be expected to show a strong molecular ion peak. Key fragmentation pathways would likely involve the cleavage of the bonds next to the carbonyl group. Expected fragment ions would include:

[C₁₃H₉O]⁺ (m/z = 181.06): This corresponds to the biphenylcarbonyl cation.

[C₁₂H₉]⁺ (m/z = 153.07): The biphenyl cation, resulting from the loss of the other biphenylcarbonyl group.

[C₆H₅]⁺ (m/z = 77.04): The phenyl cation, from the cleavage of the bond between the two phenyl rings within a biphenyl unit.

The presence and relative abundance of these and other fragment ions help to confirm the proposed structure.

Lack of Publicly Available Spectroscopic Data for Methanone, bis((1,1'-biphenyl)yl)-

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that there is a significant lack of publicly available, detailed research findings for the advanced spectroscopic characterization of the chemical compound Methanone, bis((1,1'-biphenyl)yl)- , also known as Di([1,1'-biphenyl]-4-yl)methanone (CAS No. 3478-90-8).

While this compound is listed in several chemical supplier catalogs, indicating its synthesis and commercial availability, peer-reviewed research articles detailing its specific spectroscopic properties as required for the outlined sections are not accessible. The search for its Infrared (IR), Raman, UV-Visible, fluorescence, and phosphorescence spectra in established scientific databases and journals did not yield specific data, precluding the generation of a scientifically accurate and detailed article based on the provided structure.

Information is available for structurally related but distinct compounds, such as (Biphenyl-4-yl)(phenyl)methanone. However, adherence to the strict requirement of focusing solely on Methanone, bis((1,1'-biphenyl)yl)- prevents the use of data from these analogs.

Therefore, it is not possible to provide a thorough and informative article with the requested data tables for the following sections at this time:

Electronic Spectroscopy

Fluorescence and Phosphorescence Spectroscopy for Excited State Properties

Without access to experimental or theoretical research findings, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Theoretical Chemistry and Computational Modeling of Bis 1,1 Biphenyl Yl Methanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the structural and electronic properties of molecules like bis((1,1'-biphenyl)yl)methanone. These computational methods provide insights that are often complementary to experimental data and can predict molecular behavior with a high degree of accuracy.

Geometry Optimization and Conformational Landscape Analysis

Computational studies on similar benzophenone (B1666685) systems, often performed using the B3LYP functional with basis sets like 6-311+G(d,p), show that the phenyl rings are rotated around the C–C=O–C axes. researchgate.net This rotation significantly influences the molecule's properties. The exact dihedral angles are a result of the balance between the delocalization of π-electrons, which favors planarity, and steric repulsion, which favors a twisted conformation. The conformational landscape can be further explored by identifying other local minima and transition states, providing a comprehensive picture of the molecule's flexibility. Studies on related biphenyl (B1667301) systems have shown that solute-solvent interactions can also play a significant role in determining the preferred axial stereochemistry. nih.gov

Electronic Structure Analysis, including HOMO-LUMO Orbitals and Energy Gaps

The electronic structure of a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. longdom.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and optical properties. longdom.org

For benzophenone and its derivatives, DFT calculations are commonly used to determine the energies of the HOMO and LUMO. longdom.org The HOMO-LUMO gap can be tuned by introducing different substituents to the phenyl rings. nih.gov For instance, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups tend to decrease the LUMO energy level, both leading to a smaller energy gap. nih.govumich.edu In bis((1,1'-biphenyl)yl)methanone, the extended π-conjugation from the biphenyl groups influences the HOMO and LUMO energy levels. The HOMO is typically delocalized over the biphenyl moieties, while the LUMO is often centered around the carbonyl group. This separation of electron density is characteristic of donor-acceptor systems and is fundamental to the molecule's photochemical behavior. chemrxiv.org

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating ability of the molecule. longdom.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of the molecule. longdom.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Determines chemical reactivity, kinetic stability, and optical properties. longdom.org |

Charge Distribution Analysis and Molecular Electrostatic Potential (MEP) Mapping

Understanding the charge distribution within a molecule is essential for predicting its reactive sites. uni-muenchen.de Molecular Electrostatic Potential (MEP) mapping is a valuable tool for this purpose. It visualizes the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). uni-muenchen.deresearchgate.net

For bis((1,1'-biphenyl)yl)methanone, the MEP map would show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the phenyl rings would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The biphenyl groups themselves create a complex potential landscape. The analysis of charge distribution can also be performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which provide quantitative measures of the charge on each atom. researchgate.net These analyses help to understand the intramolecular charge transfer characteristics of the molecule. researchgate.net

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For bis((1,1'-biphenyl)yl)methanone, theoretical calculations can predict its infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectra.

DFT calculations can be used to compute the vibrational frequencies and their corresponding IR intensities. longdom.org These calculated spectra can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule. Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). chemrxiv.org For molecules with extended π-systems like bis((1,1'-biphenyl)yl)methanone, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions involved. chemrxiv.org Furthermore, quantum chemical calculations can predict NMR chemical shifts (¹H and ¹³C), which are highly sensitive to the electronic environment of the nuclei. nih.gov

| Spectroscopic Technique | Predicted Properties | Computational Method |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | DFT |

| UV-Visible Spectroscopy | Absorption wavelengths (λmax) and oscillator strengths | TD-DFT |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H, ¹³C) | DFT (GIAO method) |

Reaction Modeling and Transition State Theory Calculations

Computational methods can be employed to model chemical reactions involving bis((1,1'-biphenyl)yl)methanone, providing a deeper understanding of reaction mechanisms and kinetics. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states.

Transition State Theory allows for the calculation of reaction rates from the properties of the transition state. For example, the photochemical reactions of benzophenones, such as hydrogen abstraction, can be modeled. Computational studies can elucidate the nature of the excited states involved (e.g., n,π* or π,π* states) and the barriers to reaction. For instance, modeling the hydrolysis of related compounds has provided insights into the reaction network and controlling mechanisms. researchgate.net Similarly, the synthesis of bis-tetrazole acetamides has been studied computationally to understand the reaction pathways. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. frontiersin.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve. frontiersin.org

For bis((1,1'-biphenyl)yl)methanone, MD simulations can be used to explore its conformational flexibility in different environments, such as in various solvents or in the solid state. frontiersin.org These simulations can reveal how the molecule rotates and flexes, and how it interacts with its surroundings. This is particularly important for understanding processes like drug delivery, where the dynamic interaction between a molecule and its environment is key. frontiersin.orgfrontiersin.org Enhanced sampling techniques in MD, such as metadynamics, can be used to explore larger conformational changes and predict ligand binding mechanisms. nih.govrsc.org

Derivatization and Functionalization Strategies of Bis 1,1 Biphenyl Yl Methanone

Selective Functionalization of Biphenyl (B1667301) Moieties

The biphenyl units within bis((1,1'-biphenyl)yl)methanone are amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents that can significantly alter the molecule's electronic and steric characteristics.

Halogenation and Directed Metalation Reactions

Halogenation provides a direct method for introducing reactive handles onto the biphenyl rings. More sophisticated strategies, such as directed ortho-metalation (DoM), offer high regioselectivity. wikipedia.orgbaranlab.org In DoM, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca This aryllithium intermediate can then react with various electrophiles to introduce a wide range of functional groups. wikipedia.org The effectiveness of a DMG is a key factor in the success of these reactions. baranlab.orguwindsor.ca

Table 1: Examples of Halogenation and Directed Metalation Reactions

| Reaction Type | Reagents and Conditions | Product Description |

| Halogenation | N-Halosuccinimide, Solvent, Catalyst | Introduction of halogen atoms (F, Cl, Br, I) onto the biphenyl rings. |

| Directed Ortho-Metalation | n-Butyllithium (n-BuLi), Tetrahydrofuran (THF), -78 °C, followed by an electrophile (E+) | Formation of an ortho-substituted biphenyl derivative. The DMG directs the lithiation. wikipedia.orguwindsor.ca |

Introduction of Heteroatomic Substituents

The introduction of heteroatoms, such as nitrogen, oxygen, or sulfur, into the biphenyl framework can dramatically influence the molecule's properties. Synthetic methods to achieve this include nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. For instance, nitrile groups can be introduced and subsequently converted to amines, acids, or other heterocyclic systems. escholarship.org

Table 2: Strategies for Introducing Heteroatomic Substituents

| Reaction Type | Reagents and Conditions | Product Description |

| Nitrile-directed C-H Functionalization | Pd(OAc)₂, Ligand, Ag₂CO₃, Solvent, Heat | Introduction of functional groups at the meta-position relative to a nitrile group on the biphenyl ring. escholarship.org |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NaOMe, NaSMe), Polar Aprotic Solvent | Replacement of a leaving group (e.g., a halogen) on the biphenyl ring with a heteroatom-containing nucleophile. |

Chemical Modifications of the Methanone (B1245722) Carbonyl

The carbonyl group of the methanone bridge is a prime site for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives.

Nucleophilic Additions Leading to Alcohols or Amines

The electrophilic carbon of the carbonyl group readily undergoes nucleophilic addition. masterorganicchemistry.comlibretexts.org Reaction with organometallic reagents like Grignard or organolithium reagents, followed by an aqueous workup, yields tertiary alcohols. youtube.com Reductive amination, which involves the initial formation of an imine or enamine followed by reduction, is a powerful method for synthesizing amines. youtube.com

Table 3: Nucleophilic Addition Reactions at the Carbonyl Group

| Reaction Type | Reagents and Conditions | Product |

| Grignard Reaction | 1. RMgX, Diethyl ether or THF2. H₃O⁺ | Tertiary Alcohol |

| Organolithium Addition | 1. RLi, Diethyl ether or THF2. H₃O⁺ | Tertiary Alcohol |

| Reductive Amination | 1. RNH₂, Acid catalyst2. NaBH₃CN or H₂, Pd/C | Secondary or Tertiary Amine |

Formation of Imines, Oximes, and Hydrazones

The carbonyl group can be converted into various C=N double-bonded derivatives through condensation reactions with nitrogen-based nucleophiles.

Imines (Schiff bases) are formed by reacting the ketone with a primary amine, often with acid catalysis to facilitate the dehydration. organic-chemistry.orgbeilstein-journals.org Microwave irradiation has been shown to be an efficient method for synthesizing bis-imines. researchgate.netrsc.org

Oximes are produced by the reaction of the ketone with hydroxylamine. nih.govorganic-chemistry.orgresearchgate.net These reactions are typically straightforward and can be carried out under mild conditions. researchgate.net

Hydrazones are synthesized by the condensation of the ketone with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine). researchgate.netclockss.orgmdpi.comorganic-chemistry.org These reactions are often performed in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. nih.gov

Table 4: Synthesis of Imines, Oximes, and Hydrazones

| Derivative | Reagents and Conditions | General Product Structure |

| Imine | R-NH₂, Acid catalyst, Removal of water | (biphenyl)₂C=N-R |

| Oxime | NH₂OH·HCl, Base (e.g., pyridine (B92270) or NaOAc) | (biphenyl)₂C=N-OH |

| Hydrazone | H₂N-NH-R, Acid catalyst, Ethanol, Reflux | (biphenyl)₂C=N-NH-R |

Synthesis of Polyfunctionalized Analogues and Scaffolds

The strategic combination of functionalization methods for both the biphenyl moieties and the carbonyl group allows for the creation of complex, polyfunctionalized analogues of bis((1,1'-biphenyl)yl)methanone. For example, a halogenated biphenyl unit can undergo a directed metalation reaction, while the carbonyl group is converted to an oxime. This approach enables the construction of intricate molecular architectures with precisely positioned functional groups, which is of significant interest in materials science and medicinal chemistry. The development of one-pot or sequential reaction protocols is key to efficiently building these sophisticated molecular scaffolds. nih.gov

Table 5: Examples of Polyfunctionalized Analogues

| Functionalization Strategy | Key Intermediates/Products | Potential Applications |

| Sequential Halogenation and Nucleophilic Addition | Halogenated bis((1,1'-biphenyl)yl)methanone, followed by reaction with a Grignard reagent. | Precursors for advanced materials, ligands for catalysis. |

| Ortho-metalation followed by Carbonyl Derivatization | Ortho-lithiated bis((1,1'-biphenyl)yl)methanone, reacted with an electrophile, followed by oxime formation. | Building blocks for complex organic molecules, probes for biological systems. |

| Cross-coupling and Imine Formation | Suzuki or Buchwald-Hartwig coupling on a halogenated precursor, followed by condensation with a primary amine. | Synthesis of novel ligands and functional polymers. |

Applications of Bis 1,1 Biphenyl Yl Methanone in Advanced Organic Synthesis

Use as a Versatile Synthetic Building Block for Complex Molecules

The inherent structural features of bis((1,1'-biphenyl)yl)methanone render it an exceptionally versatile building block in the synthesis of complex, multi-cyclic compounds. The two biphenyl (B1667301) moieties provide multiple sites for further functionalization, allowing for the systematic and controlled construction of larger, more elaborate molecules. The central carbonyl group, a reactive ketone, offers a convenient handle for a variety of chemical transformations, including reductions, additions, and cyclization reactions.

One notable application is in the synthesis of heterocyclic compounds. While direct examples starting from bis((1,1'-biphenyl)yl)methanone are not extensively documented in readily available literature, the analogous reactivity of related bis(aryl)methanones suggests its potential. For instance, bis(1H-2-indolyl)methanones have been synthesized and identified as potent inhibitors of the platelet-derived growth factor receptor kinase, highlighting the utility of the bis(aryl)methanone core in constructing biologically active heterocyclic systems. nih.gov The general synthetic strategies employed in these cases, often involving condensation reactions with amines or other nucleophiles, could theoretically be applied to bis((1,1'-biphenyl)yl)methanone to generate novel, complex heterocyclic structures.

Furthermore, the biphenyl units themselves can be functionalized prior to or after the introduction of the ketone linkage. Synthetic methodologies for creating substituted biphenyl derivatives are well-established and include reactions like chloromethylation, which introduces a reactive chloromethyl group onto the biphenyl ring system. rsc.org This pre-functionalization approach allows for the tailored synthesis of bis((1,1'-biphenyl)yl)methanone derivatives with specific reactive sites, further expanding their utility as building blocks for even more complex target molecules.

Precursor for Elaborate Polyaromatic and Polyketone Systems

The rigid and aromatic nature of bis((1,1'-biphenyl)yl)methanone makes it a promising precursor for the synthesis of larger polyaromatic hydrocarbons (PAHs) and polyketone polymers. These classes of materials are of significant interest due to their unique electronic, optical, and thermal properties.

The synthesis of PAHs often involves intramolecular cyclization reactions of appropriately substituted aromatic precursors. While direct, specific examples detailing the conversion of bis((1,1'-biphenyl)yl)methanone to a larger PAH are not prevalent in the reviewed literature, the general principles of such transformations are well-understood. For instance, reactions that can form new carbon-carbon bonds, such as intramolecular Friedel-Crafts reactions or various coupling reactions, could potentially be employed to stitch the biphenyl units together, leading to the formation of extended, fused aromatic systems. rsc.org

In the realm of polymer chemistry, bis((1,1'-biphenyl)yl)methanone can be considered a monomer for the synthesis of polyketones. Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their exceptional thermal stability and chemical resistance. The synthesis of these polymers often involves the nucleophilic aromatic substitution reaction between an activated aromatic dihalide and a bisphenol. Although not a direct polymerization of bis((1,1'-biphenyl)yl)methanone itself, its structural motif is a key component of some high-performance polyketones.

Role in Target-Oriented Synthesis of Advanced Intermediates

Target-oriented synthesis (TOS) is a strategic approach in organic chemistry that focuses on the efficient and planned synthesis of a specific, often complex, target molecule. nih.gov In this context, bis((1,1'-biphenyl)yl)methanone and its derivatives can serve as crucial advanced intermediates, providing a significant portion of the final molecule's carbon skeleton early in the synthetic sequence.

The synthesis of N,N'-bis-(tris-biphenyl-4-yl-methyl)-ethane-1,2-diamine is a notable example where a complex biphenyl-containing structure is assembled. sigmaaldrich.com While this specific synthesis does not start from bis((1,1'-biphenyl)yl)methanone, the presence of multiple biphenyl units highlights the importance of such moieties in constructing large, sterically demanding molecules. The synthesis of palladium complexes containing bis-{(S)-(-)-N-[(2-biphen-yl)methyl-idene]-1-(4-meth-oxy-phen-yl)ethyl-amine-κN} ligands further illustrates the use of complex biphenyl derivatives in creating sophisticated organometallic compounds. nih.gov

The development of 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones as potential agents targeting poly (ADP-ribose) polymerase in human breast cancer cells also underscores the importance of the methanone (B1245722) linkage in connecting different cyclic systems for biological applications. researchgate.net These examples, while not direct applications of the title compound, showcase the strategic importance of the bis(aryl)methanone framework in the target-oriented synthesis of functional molecules.

Applications in the Production of Specialty Chemicals

The unique properties conferred by the biphenyl groups make bis((1,1'-biphenyl)yl)methanone a candidate for use in the production of specialty chemicals. These are chemicals produced for specific, high-value applications.

One potential application is in the field of photoinitiators for polymerization. Photoinitiators are compounds that, upon absorption of light, generate reactive species that initiate polymerization. Many commercially available photoinitiators are ketone-based compounds. The rigid aromatic structure of bis((1,1'-biphenyl)yl)methanone could potentially offer high thermal stability, a desirable property for photoinitiators used in high-temperature applications.

Furthermore, the biphenyl structure is a common feature in liquid crystals and other advanced materials. The incorporation of bis((1,1'-biphenyl)yl)methanone into polymer backbones or as a core for liquid crystalline molecules could lead to materials with unique optical and electronic properties. While specific commercial examples are not readily found in public domain literature, the fundamental structure of the molecule suggests its potential in these specialized areas.

Supramolecular Chemistry Involving Bis 1,1 Biphenyl Yl Methanone Moieties

Self-Assembly of Ordered Structures and Nanostructures

Self-assembly is the spontaneous organization of molecules into ordered arrangements, driven by non-covalent interactions. nih.gov For bis((1,1'-biphenyl)yl)methanone and related molecules, this process can lead to the formation of well-defined crystalline structures and various nanostructures.

The process is driven by the molecule's tendency to minimize its energy within a condensed phase. This is achieved by optimizing the arrangement to maximize attractive forces (π-π stacking, hydrogen bonds) while minimizing steric repulsion. Depending on the conditions, this can lead to:

Crystalline Polymorphs: Different packing arrangements can result in polymorphs—crystals with the same chemical composition but different structures and physical properties.

One-Dimensional Nanostructures: The directional nature of π-π stacking can promote the formation of one-dimensional (1D) structures like nanofibers or nanoribbons.

Supramolecular Polymers: Through a combination of interactions, molecules can link together to form long, polymer-like chains held together by non-covalent bonds. These materials often exhibit unique properties, such as responsiveness to external stimuli. researchgate.net

The design of these structures often involves a modular approach, where different functional monomers can be mixed to control the properties of the resulting supramolecular assembly. nih.gov

Applications in Crystal Engineering and Co-Crystallization Phenomena

Crystal engineering is the rational design of functional molecular solids by controlling intermolecular interactions. rsc.org The predictable non-covalent interactions of bis((1,1'-biphenyl)yl)methanone make it a valuable target for crystal engineering studies.

Tuning Physicochemical Properties: By systematically modifying the molecular structure—for example, by adding substituents to the biphenyl (B1667301) rings—it is possible to alter the intermolecular interactions and thus tune the bulk properties of the resulting crystal, such as melting point, solubility, and optical behavior. nih.gov

Co-crystallization: A powerful strategy in crystal engineering is the formation of co-crystals, where the target molecule is crystallized with a second component (a "coformer"). The coformer is chosen to introduce new, specific intermolecular interactions, such as strong hydrogen bonds, that can guide the assembly into a desired architecture. This allows for the creation of a wide range of new solid forms with modified properties. The ability to form co-crystals can systematically tune the physicochemical properties of a substance without changing its molecular structure. nih.gov

The robust nature of the biphenyl π-stacking motif provides a reliable platform upon which more complex, multi-component crystalline materials can be designed and constructed.

Catalysis and Ligand Design Featuring Bis 1,1 Biphenyl Yl Methanone Scaffolds

Development of Chiral Ligands and Catalysts

The creation of novel chiral ligands is paramount for advancing asymmetric catalysis. The biphenyl (B1667301) backbone has proven to be an exceptionally versatile scaffold for this purpose, allowing for the synthesis of a diverse range of ligands with tunable steric and electronic properties.

Axially chiral biphenyls, which possess chirality due to restricted rotation around the C-C single bond connecting the two phenyl rings, are a prominent class of ligands in asymmetric synthesis. The atropisomeric nature of these compounds allows for the creation of a well-defined chiral environment around a metal center, which is crucial for achieving high levels of enantioselectivity.

The development of ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives has been a landmark in this field, demonstrating the profound impact of atropisomeric biaryl diphosphines on enantioselective transformations. nih.govwikipedia.org These ligands have been instrumental in the industrial production of optically active compounds, including pharmaceuticals like L-DOPA. tcichemicals.com The success of these early examples has spurred the design and synthesis of a vast number of new axially chiral biaryl diphosphines. nih.gov

The general strategy for creating these ligands often involves the synthesis of a substituted biphenyl core, followed by the introduction of coordinating groups, such as phosphines. While direct routes from bis((1,1'-biphenyl)yl)methanone are not commonly reported, the fundamental principles of harnessing axial chirality from biphenyl structures remain central.

Phosphine (B1218219) ligands are the most significant class of ligands for cross-coupling reactions due to the tunability of their electronic and steric properties. nih.gov The biphenyl scaffold has been extensively utilized in the design of both monodentate and bidentate phosphine ligands.

Bulky, electron-rich dialkylbiaryl phosphines, often referred to as Buchwald ligands, have demonstrated remarkable efficacy in palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These ligands, characterized by a biaryl backbone with a phosphine moiety, are known to enhance catalyst stability and activity. sigmaaldrich.com The synthesis of these ligands is modular, allowing for the rational modification of their structure to optimize performance for specific transformations. youtube.com

For instance, the synthesis of bisbiphenyl phosphine ligands of the general structure RP(o-biphenyl)₂ can be achieved through the lithiation of 2-bromo-1,1'-biphenyl followed by reaction with appropriate phosphorus electrophiles. acs.org This approach highlights a common synthetic strategy for accessing these valuable ligands, which relies on functionalized biphenyl precursors other than the methanone (B1245722) derivative.

The development of P-chirogenic phosphine ligands, where the phosphorus atom itself is a chiral center, represents another important advancement. The use of phosphine-boranes as intermediates has facilitated the synthesis of conformationally rigid and electron-rich P-chiral phosphine ligands that exhibit excellent enantioselectivity and high catalytic activity in various asymmetric reactions. tcichemicals.comnih.gov

Table 1: Examples of Chiral Biphenyl-Based Phosphine Ligands This table is for illustrative purposes and the ligands are not directly synthesized from Methanone, bis((1,1'-biphenyl)yl)- based on the available search results.

| Ligand Name | Abbreviation | Key Structural Feature | Typical Application |

|---|---|---|---|

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Axially chiral binaphthyl backbone | Asymmetric Hydrogenation |

| (S)-2,2'-Bis(diphenylphosphino)-6,6'-dimethoxy-1,1'-biphenyl | MeO-BIPHEP | Axially chiral dimethoxybiphenyl backbone | Asymmetric Hydrogenation |

| [3,6-Dimethoxy-2',4',6'-tris(1-methylethyl)[1,1'-biphenyl]-2-yl]bis(1,1-dimethylethyl)phosphine | tBuBrettPhos | Bulky dialkylbiarylphosphine | Buchwald-Hartwig Amination |

| 5-[Bis(tert-butyl)phosphino]-1',3',5'-triphenyl-1,4'-bi-1H-pyrazole | BippyPhos | Bipyrazole backbone | Cross-Coupling Reactions |

Role in Transition Metal Catalysis

Ligands based on biphenyl scaffolds play a crucial role in a multitude of transition metal-catalyzed reactions, enabling efficient and selective bond formations that are fundamental to modern organic synthesis.

The palladium-catalyzed Suzuki-Miyaura coupling, a powerful method for the formation of C-C bonds, often employs catalysts supported by phosphine ligands. mdpi.comgre.ac.uk The use of well-defined palladium complexes with phosphine ligands based on a biaryl skeleton has proven to be highly effective for this transformation. sigmaaldrich.com These catalysts can achieve high turnover numbers and are compatible with a wide range of functional groups. mdpi.com

The Heck reaction, which forms a substituted alkene from an unsaturated halide and an alkene, is another cornerstone of palladium catalysis. wikipedia.orgorganic-chemistry.org The efficiency and stereoselectivity of the Heck reaction are highly dependent on the nature of the phosphine ligand used. wikipedia.org N-heterocyclic carbene (NHC) palladium complexes have also emerged as excellent catalysts for the Mizoroki-Heck reaction. researchgate.net

The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming C-N bonds, has been revolutionized by the development of specialized phosphine ligands. wikipedia.orgyoutube.com Bulky and electron-rich biaryl phosphine ligands (Buchwald ligands) are particularly effective, enabling the coupling of a wide variety of aryl halides and amines under mild conditions. sigmaaldrich.comyoutube.comacs.org The design of these ligands is critical for overcoming challenges such as catalyst deactivation and for expanding the substrate scope of the reaction. wikipedia.org

Table 2: Performance of Biphenyl-Based Ligands in Cross-Coupling Reactions This table presents representative data and does not imply the use of Methanone, bis((1,1'-biphenyl)yl)- as a ligand precursor.

| Reaction | Catalyst System | Substrates | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / XPhos | Aryl chloride, Phenylboronic acid | 98 | sigmaaldrich.com |

| Buchwald-Hartwig | [Pd(allyl)Cl]₂ / t-BuBrettPhos | Bromobenzene, Carbazole | 97 | acs.org |

| Heck | Pd(OAc)₂ / P(o-tol)₃ | Iodobenzene, Styrene | High | wikipedia.org |

Asymmetric hydrogenation, the addition of hydrogen across a double bond to create a chiral center, is one of the most powerful methods for producing enantiomerically pure compounds. nih.gov Ruthenium and rhodium complexes bearing chiral biphenyl diphosphine ligands, such as SYNPHOS and DIFLUORPHOS, have shown excellent performance in the asymmetric hydrogenation of prochiral ketones and olefins. nih.gov The stereoelectronic properties of the ligand are a determining factor for the enantioselectivity of the reaction. nih.gov Tunable axial chiral bisphosphine ligands derived from (S)-MeO-Biphep have been successfully applied in the iridium-catalyzed asymmetric hydrogenation of quinolines. nih.gov

Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is a large-scale industrial process for the production of aldehydes. Phosphorus ligands are pivotal in controlling the regioselectivity and efficiency of rhodium-catalyzed hydroformylation. nih.gov While ligands like Biphephos are used, challenges related to catalyst stability and degradation remain. nih.gov The development of robust and highly selective catalysts is an ongoing area of research. nih.gov

Organocatalytic Applications

In addition to their role in transition metal catalysis, biphenyl scaffolds have also been incorporated into the design of organocatalysts. These metal-free catalysts offer a complementary approach to asymmetric synthesis. For example, a biphenyl-2,2'-bis(proline amide) has been studied as a catalyst for various asymmetric transformations. nih.gov The dynamic stereochemistry of such catalysts, influenced by solvent interactions, plays a crucial role in their catalytic activity and selectivity. nih.gov The development of small molecule organocatalysts, sometimes incorporating elements like selenium and phosphorus, for reactions such as peptide synthesis is an active area of research where complex molecular architectures are designed to achieve high efficiency and selectivity. acs.org

Mechanistic Aspects of Catalytic Cycles and Active Species Formation

Extensive research into the catalytic applications of various biphenyl derivatives has revealed their potential as ligands in a multitude of chemical transformations. However, specific documented studies on the mechanistic aspects of catalytic cycles and the formation of active species involving Methanone, bis((1,1'-biphenyl)yl)- are not available in the current body of scientific literature.

While general principles of catalysis involving biphenyl-based ligands and diarylmethanones can be extrapolated, the precise behavior of Methanone, bis((1,1'-biphenyl)yl)- in a catalytic system remains uncharacterized. Typically, the catalytic cycle of a metal-ligand complex involves several key steps:

Ligand Coordination: The catalytic cycle would initiate with the coordination of the Methanone, bis((1,1'-biphenyl)yl)- ligand to a metal center. The nature of this coordination, whether monodentate or bidentate through the carbonyl oxygen and potentially through the biphenyl π-systems, would be a critical determinant of the subsequent steps.

Formation of the Active Catalyst: Following coordination, an active catalytic species is formed. This often involves a change in the oxidation state of the metal, dissociation of a preliminary ligand, or interaction with a co-catalyst or substrate. Spectroscopic techniques such as NMR, IR, and X-ray crystallography are typically employed to identify and characterize these active species. For a ligand like Methanone, bis((1,1'-biphenyl)yl)- , the electronic properties of the biphenyl groups and the carbonyl moiety would significantly influence the electronic environment of the metal center, thereby affecting the formation and reactivity of the active catalyst.

Substrate Binding and Transformation: The active catalyst then interacts with the substrate(s), bringing them into close proximity and facilitating the chemical transformation. The steric bulk of the biphenyl groups in Methanone, bis((1,1'-biphenyl)yl)- would play a crucial role in controlling the stereoselectivity of the reaction.

Product Release and Catalyst Regeneration: After the transformation is complete, the product dissociates from the metal center, and the catalyst is regenerated, ready to start a new cycle.

Without experimental or computational data for Methanone, bis((1,1'-biphenyl)yl)- , any depiction of a specific catalytic cycle or the intermediates involved would be purely speculative. Research in related areas, such as the use of other biphenyl phosphines or N-heterocyclic carbene ligands, has provided detailed mechanistic insights into various cross-coupling, hydrogenation, and hydroformylation reactions. These studies often involve the creation of detailed data tables summarizing kinetic data, spectroscopic shifts, and computational energy profiles to elucidate the reaction pathways. Unfortunately, no such data exists for the specific compound of interest.